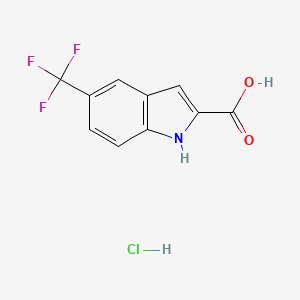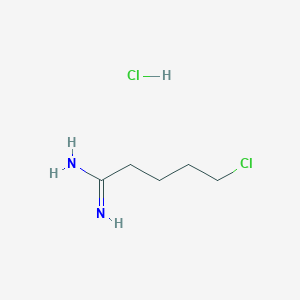
5-Chloropentanamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropentanamidine hydrochloride, also known as 5-Chloro-pentan-2-amine hydrochloride, is an organic compound that was first synthesized in 1954 by chemists from the University of Melbourne. It is a white powder that is soluble in water, and it has a variety of uses in scientific research.
Wissenschaftliche Forschungsanwendungen
5-Chloropentanamidine hydrochloride has a variety of uses in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reagent for the determination of trace metals. It has also been used as a reagent in the synthesis of heterocyclic compounds, as a reagent for the determination of amino acids, and as a reagent for the determination of sugars and carbohydrates.
Wirkmechanismus
The mechanism of action of 5-Chloropentanamidine hydrochloride is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It is also believed to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, DNA, and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloropentanamidine hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity, making it a safe reagent for use in laboratory experiments. Additionally, it is relatively inexpensive and easily available. However, it is not very soluble in organic solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-Chloropentanamidine hydrochloride. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Furthermore, research could be conducted to explore potential applications for the compound in drug development and medical treatments. Finally, research could be conducted to explore potential applications for the compound in agricultural and industrial settings.
Synthesemethoden
5-Chloropentanamidine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 5-chloropentan-2-amine with hydrochloric acid, yielding this compound. The second step involves the reaction of this compound with sodium hydroxide, yielding 5-chloropentanamidine dihydrochloride. The overall reaction is as follows:
5-chloropentan-2-amine + HCl → this compound
This compound + NaOH → 5-chloropentanamidine dihydrochloride
Eigenschaften
IUPAC Name |
5-chloropentanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.ClH/c6-4-2-1-3-5(7)8;/h1-4H2,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJPWIBKQWCPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

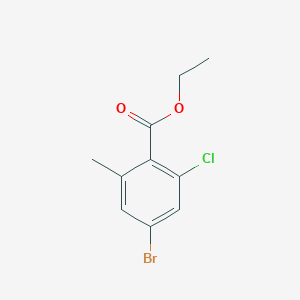

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

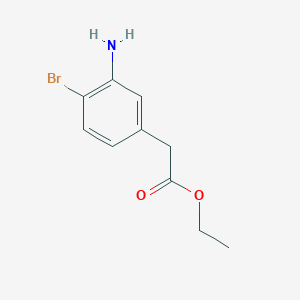
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)
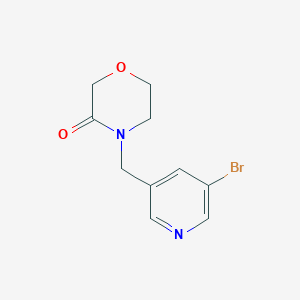

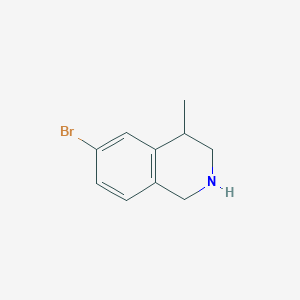
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
